molecular formula C17H17N3O3 B3127718 1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole CAS No. 338423-65-7

1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

Cat. No.: B3127718
CAS No.: 338423-65-7
M. Wt: 311.33 g/mol
InChI Key: VZESJLNODSAQEW-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 338423-65-7 and molecular formula C17H17N3O3, exhibits a range of pharmacological properties that are of significant interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C17H17N3O3
  • Molecular Weight : 311.34 g/mol
  • Purity : Typically >90% .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that benzimidazole derivatives often exhibit notable antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the upregulation of p53, similar to other benzimidazole derivatives .

Antimicrobial Properties

Benzimidazole derivatives are also known for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains:

Microorganism MIC (μg/ml) Standard Comparison
S. typhi50Ampicillin (100)
C. albicans250Griseofulvin (500)

This demonstrates that it possesses significant antibacterial and antifungal properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives indicates that modifications on the benzene ring and the nitro group significantly influence biological activity. The presence of the methoxy group at the para position enhances lipophilicity and potentially increases cellular uptake .

Case Studies

Several studies have explored the biological effects of benzimidazole derivatives:

  • Antitumor Study : A study involving a series of benzimidazole compounds demonstrated that modifications at specific positions can lead to enhanced antiproliferative activity against human cancer cell lines .
  • Antimicrobial Assessment : A comprehensive evaluation of various benzimidazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting lower MIC values compared to standard antibiotics .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-4-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-8-15-16(17(12(11)2)20(21)22)18-10-19(15)9-13-4-6-14(23-3)7-5-13/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZESJLNODSAQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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